Dimethyl-d6 Trisulfide
Overview
Description
Dimethyl-d6 Trisulfide is a deuterium-labeled version of Dimethyl Trisulfide, an organic chemical compound with the chemical formula C2D6S3. It is a flammable liquid with a distinct foul odor, detectable at extremely low concentrations. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-d6 Trisulfide can be synthesized through several methods. One common method involves the reaction of methanethiol with hydrogen sulfide in the presence of a copper (II) catalyst. Another method includes the reaction of methanethiol with sulfur dichloride . The general reaction conditions involve moderate temperatures and controlled environments to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often utilizing advanced purification techniques such as distillation and chromatography to separate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-d6 Trisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized by meta-chloroperoxybenzoic acid to form the corresponding S-monoxide, CH3S(O)SSCH3.
Decomposition: On heating at 80°C, it decomposes to a mixture of dimethyl di-, tri-, and tetrasulfides.
Substitution: It can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like meta-chloroperoxybenzoic acid and sulfur dichloride. The reactions typically occur under controlled temperatures and in the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various sulfur-containing compounds such as dimethyl disulfide, dimethyl tetrasulfide, and S-monoxide derivatives .
Scientific Research Applications
Dimethyl-d6 Trisulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Dimethyl-d6 Trisulfide exerts its effects involves its interaction with molecular targets and pathways. For instance, as a cyanide antidote, it converts cyanide to thiocyanate, a less toxic compound, through a series of biochemical reactions . This conversion helps mitigate the toxic effects of cyanide poisoning.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Disulfide (C2H6S2): Similar in structure but with one less sulfur atom.
Dimethyl Tetrasulfide (C2H6S4): Contains one additional sulfur atom compared to Dimethyl-d6 Trisulfide and exhibits different reactivity and stability.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and analytical applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific experiments, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
trideuterio-(trideuteriomethyltrisulfanyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLKYXPLRWGSE-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SSSC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312392 | |
Record name | Trisulfide, di(methyl-d3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58069-93-5 | |
Record name | Trisulfide, di(methyl-d3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58069-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trisulfide, di(methyl-d3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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